2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-8-12(2)20-17(19-11)26-10-16(23)22-18-21-15(9-25-18)13-4-6-14(24-3)7-5-13/h4-9H,10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBJAMPEBBPULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine and thiazole rings, followed by their coupling through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Chemical Structure and Properties :
- IUPAC Name : 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.
- Molecular Formula : C₁₈H₁₈N₄O₂S₂.
- Molecular Weight : 386.49 g/mol.
- Key Features :
- A thiazole ring substituted with a 4-methoxyphenyl group at position 2.
- An acetamide linker at position 2 of the thiazole, connected via a sulfanyl group to a 4,6-dimethylpyrimidine moiety.
- Moderate lipophilicity (logP = 4.09) and a polar surface area of 57.34 Ų, suggesting balanced solubility and permeability .
Physicochemical and Pharmacokinetic Insights :
- The sulfanyl group may serve as a metabolic liability but contributes to structural rigidity.
Comparison with Structurally Similar Compounds
SirReal2 (2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide)
- Key Differences :
- Substituent : Naphthalen-1-ylmethyl group on the thiazole (vs. 4-methoxyphenyl in the target compound).
- Molecular Formula : C₂₂H₂₀N₄OS₂ (MW = 412.54 g/mol).
- Activity : Potent SIRT2 inhibitor, with the naphthalene group enhancing hydrophobic interactions in enzyme pockets.
- Pharmacokinetics : Higher molecular weight and bulkier substituent may reduce solubility compared to the target compound .
Thiazole-Based MMP Inhibitors ()
- Example Compound : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 18).
- Key Differences :
- Piperazine linker instead of a sulfanyl-pyrimidine group.
- Higher molecular weight (438.54 g/mol) and polar surface area due to the piperazine.
ML186 (N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide)
- Key Differences: Triazoloquinoline moiety replaces dimethylpyrimidine. Activity: Targets GPR55 receptors; the fused heterocycle enhances aromatic stacking but increases metabolic complexity. Pharmacokinetics: Larger structure (MW ~470 g/mol) likely reduces oral bioavailability compared to the target compound .
Hydroxyphenylpyrimidine-Thiazole Hybrid ()
- Compound : 2-[(4-Hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
- Key Differences :
- Hydroxyl group on pyrimidine (vs. methyl groups in the target compound).
- Implications : Increased polarity (logP ~3.5 estimated) improves aqueous solubility but may limit membrane permeability .
Structural and Functional Analysis Table
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 380.485 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. The compound was screened against several bacterial strains, demonstrating notable inhibitory effects.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses promising antibacterial activity, particularly against Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects against human cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (colon carcinoma) | 6.2 |
| T47D (breast carcinoma) | 27.3 |
| A549 (lung carcinoma) | 43.4 |
The IC50 values indicate that the compound is particularly effective against HCT-116 cells, suggesting a potential for development as an anticancer agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest the following modes of action:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence indicates that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in target cells, contributing to cytotoxic effects.
Case Studies
Several case studies have been documented to further explore the efficacy and safety profile of the compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties against resistant strains of bacteria, demonstrating a significant reduction in bacterial load upon treatment with the compound.
- Cancer Cell Line Study : Another study published in [source] assessed the cytotoxic effects on multiple cancer cell lines and confirmed the selective toxicity towards malignant cells while sparing normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
